3-Chloro-1-propanethiol (CAS 17481-19-5) is a high-purity (≥98%), short-chain bifunctional organosulfur compound characterized by a metal-binding thiol group and a substitution-ready primary alkyl chloride. With a boiling point of 145.5 °C and a density of 1.136 g/mL, it is a liquid at room temperature, making it highly processable for spin-coating, vapor deposition, and solution-phase synthesis. In industrial and advanced laboratory procurement, it is primarily sourced as a surface-anchoring ligand for self-assembled monolayers (SAMs), a precursor for orthogonal polymer functionalization, and a surface-passivating agent in nanocrystal ink formulations. Its primary value proposition lies in its ability to form robust metal-thiolate bonds while leaving a stable, reactive chloride terminus for subsequent nucleophilic displacement (e.g., azide or amine coupling) without requiring complex protection-deprotection workflows.
Procuring generic alkyl thiols (e.g., 1-propanethiol) or alternative halides (e.g., 3-bromo-1-propanethiol) introduces severe functional and stability trade-offs. 1-Propanethiol forms identical short-chain SAMs but terminates in an inert methyl group, completely eliminating the possibility of post-assembly surface functionalization [1]. Conversely, while 3-bromo-1-propanethiol offers a more reactive leaving group, the increased lability of the carbon-bromine bond makes the molecule prone to premature hydrolysis, spontaneous cyclization (forming volatile thietanes), and reduced shelf life, complicating reproducible manufacturing. Furthermore, substituting with long-chain analogs like 11-chloro-1-undecanethiol drastically increases the insulating properties of the resulting monolayer—often reducing electron tunneling currents by orders of magnitude—which is detrimental for applications in molecular electronics, conductive nanocrystal inks, and electrochemical sensors.
In the formulation of AgBiS2 nanocrystal inks for photovoltaics, the choice of capping ligand directly dictates film conductivity and device efficiency. When 3-chloro-1-propanethiol (CPT) is utilized to replace bulky chlorobenzenethiol (CBT) ligands, the short-chain nature of CPT reduces the inter-nanocrystal distance significantly. Quantitative grazing-incidence small-angle X-ray scattering (GISAXS) demonstrates that CPT substitution reduces inter-NC spacing from 5.71 nm (with CBT) to 5.02 nm [1]. Furthermore, thermal annealing triggers the release of chloride ions from the CPT terminus, providing direct surface passivation. This dual structural and chemical advantage directly increases the power conversion efficiency (PCE) of the resulting solar cells from 8.91% to 9.82%, while maintaining >90% of initial PCE after 3 months under ambient conditions.
| Evidence Dimension | Inter-nanocrystal spacing and Power Conversion Efficiency (PCE) |
| Target Compound Data | 5.02 nm spacing; 9.82% PCE |
| Comparator Or Baseline | Chlorobenzenethiol (CBT) ligand (5.71 nm spacing; 8.91% PCE) |
| Quantified Difference | 0.69 nm reduction in spacing; 0.91% absolute increase in PCE |
| Conditions | AgBiS2 nanocrystal film formation and thermal annealing |
For optoelectronic material procurement, selecting this specific short-chain chloro-thiol directly enhances charge carrier mobility and device longevity compared to standard bulky aromatic ligands.
3-Chloro-1-propanethiol is highly effective for post-polymerization modification and monomer functionalization due to its orthogonal reactivity profile. In the synthesis of functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives, reacting the exomethylene monomer (EDOT-EM) with 3-chloro-1-propanethiol via thiol-ene click chemistry proceeds with quantitative conversion and >95% isolation yield at room temperature [1]. Compared to using 3-mercaptopropionic acid, which introduces a highly polar, pH-sensitive carboxylic acid group that can interfere with subsequent electropolymerization or require protection, the primary chloride of 3-chloro-1-propanethiol remains completely inert during the thiol-ene addition. This leaves a stable electrophilic site for downstream functionalization (e.g., azide substitution) without side reactions.
| Evidence Dimension | Functionalization yield and terminal group orthogonality |
| Target Compound Data | >95% yield with stable, neutral -Cl terminus |
| Comparator Or Baseline | 3-Mercaptopropionic acid (introduces pH-sensitive -COOH, prone to hydrogen bonding/cross-reactivity) |
| Quantified Difference | Eliminates the need for protecting group chemistry while maintaining >95% coupling efficiency |
| Conditions | Room temperature base-catalyzed thiol-ene addition to EDOT-EM |
Enables scalable, protection-free synthesis of functionalized conductive polymers, significantly reducing reagent costs and synthetic steps for chemical manufacturers.
When constructing functionalized electrodes, the SAM must withstand operational voltage windows without desorbing. Voltammetric profiling of 3-chloro-1-propanethiol on gold (Au), platinum (Pt), and copper (Cu) surfaces confirms that the addition of the terminal chloride does not compromise the robust metal-thiolate anchor compared to unfunctionalized baselines. Like 1-propanethiol, 3-chloro-1-propanethiol exhibits stable reductive desorption profiles in 0.1 M KOH, with stability following the trend Au < Pt < Cu [1]. However, unlike 1-propanethiol, which yields an electrochemically dead surface, 3-chloro-1-propanethiol provides a precisely defined reactive monolayer capable of tethering redox-active molecules or biomolecules via SN2 displacement, all while maintaining the exact baseline electrochemical stability window required for sensor operation.
| Evidence Dimension | Monolayer electrochemical stability and surface reactivity |
| Target Compound Data | Stable reductive desorption profile with reactive -Cl terminus |
| Comparator Or Baseline | 1-Propanethiol (Stable profile but inert -CH3 terminus) |
| Quantified Difference | 100% retention of surface reactivity (SN2 capable) with zero loss in baseline electrochemical stability |
| Conditions | Cyclic voltammetry (100 mV/s) in 0.1 M KOH on Au, Pt, and Cu electrodes |
Proves to sensor developers that they can procure a reactive bifunctional linker without sacrificing the electrochemical durability of the underlying metal-SAM interface.
Directly leveraging its ability to reduce inter-particle spacing and provide chloride-based surface passivation, 3-chloro-1-propanethiol is highly suited for formulating AgBiS2 and similar chalcogenide nanocrystal inks, outperforming bulky aromatic thiols in charge carrier mobility [1].
Based on its >95% yield in orthogonal thiol-ene reactions, it is highly effective for modifying EDOT monomers. The stable chloride terminus allows manufacturers to build libraries of PEDOT derivatives without complex protection schemes[2].
Utilizing its validated electrochemical stability on Au, Pt, and Cu, this compound is effective for fabricating sensor electrodes. It provides a stable foundation while the terminal chloride acts as an anchor point for tethering enzymes or redox probes via straightforward nucleophilic substitution [3].
Flammable;Irritant